(2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid
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Overview
Description
(2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide chemistry. The Fmoc group is used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with another amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput synthesis of peptides containing this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups, depending on the desired application.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering high specificity and potency.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based biomaterials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed using a base such as piperidine, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Amino Acids: Boc is another common protecting group used in peptide synthesis. Unlike Fmoc, Boc is removed using acidic conditions.
Cbz (Carbobenzyloxy) Amino Acids: Cbz is also used as a protecting group in peptide synthesis. It is removed using hydrogenation.
Uniqueness
The uniqueness of (2S,3S)-2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid lies in the stability and ease of removal of the Fmoc group. The Fmoc group is stable under acidic conditions, making it suitable for use in a wide range of synthetic applications. Additionally, the Fmoc group can be removed under mild basic conditions, which minimizes the risk of side reactions.
Properties
Molecular Formula |
C27H34N2O5 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t16-,17-,23-,24-/m0/s1 |
InChI Key |
BOMKHCPYXVNVPY-KTIFSJKTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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